Septide
Overview
Description
Septide, also known as (Pyr6,Pro9)-Substance P, is a potent NK1 receptor agonist with a Kd value of 0.55 nM . It has been shown to be an agonist as potent as Substance P in eliciting smooth muscle contraction in several in vitro preparations, while being a poor competitor of labeled Substance P binding .
Synthesis Analysis
Peptides like Septide are often synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a peptide chain that is anchored to a polymeric solid support resin . The carboxyl group on one amino acid reacts with the amino group of another to form a peptide bond .
Molecular Structure Analysis
The molecular structure of peptides like Septide can be analyzed using various techniques such as two-dimensional (2D) NMR techniques . Tools like pyPept can be used to generate atomistic 2D and 3D representations of peptides .
Chemical Reactions Analysis
The chemical reactions involved in peptide synthesis, including the formation of peptide bonds, can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC–MS) . The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .
Physical And Chemical Properties Analysis
The physical and chemical properties of peptides like Septide can be analyzed using various techniques. These properties include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
Behavioral Effects of Septide
Septide, a synthetic substance P agonist, demonstrates distinct behavioral effects when administered intrathecally. It evokes intense, compulsive scratching, biting, and licking behaviors in test subjects without affecting responses to noxious thermal or mechanical stimulation. These effects, markedly different from those caused by other substance P agonists, highlight Septide's unique action on specific receptor subtypes (Papir-Kricheli et al., 1987).
Septide and Tachykinin Receptors
Research indicates that Septide may act on a unique site of the neurokinin (NK)1 receptor, distinct from that for substance P. This distinction is evident in functional assays and radioligand binding studies. Such findings suggest Septide's potential as a functional agonist of the NK1 receptor, acting at a specific subsite different from that for substance P, which could be a target for pharmacological intervention (Pradier et al., 1994).
Effects of Septide on Neurotransmitter Release
Septide has been shown to distinctly regulate the N-methyl-D-aspartate (NMDA)-evoked release of dopamine in specific areas of the rat striatum. This suggests that Septide, and potentially other endogenous tachykinins, contribute to the regulation of dopamine release in the striatum. The findings also support the existence of "septide-sensitive" tachykinin receptors in the rat striatum, which could be crucial for understanding neurotransmitter regulation in the brain (Gauchy et al., 1996).
Septide in Gastrointestinal Research
In studies involving the guinea-pig ileum, Septide has been shown to act on unusual tachykinin receptors. Its actions not only include direct effects on smooth muscle tachykinin receptors but also stimulation of a receptor subtype on myenteric neurons, leading to the release of inhibitory substances. This finding is significant for understanding gastrointestinal motility and disorders related to it (Burcher & Stamatakos, 1994).
Safety And Hazards
Future Directions
The development of peptide drugs has become one of the hottest topics in pharmaceutical research. Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies, which have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field .
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZURPUIMYJOIL-JNRWAQIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Septide | |
CAS RN |
79775-19-2 | |
Record name | Septide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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